3-(2,3-Dichlorophenyl)-1,1-dimethylurea

Environmental Chemistry Quantitative Structure-Activity Relationship (QSAR) Analytical Chemistry

Researchers studying phenylurea SAR often cannot source the pure 2,3-dichloro positional isomer required for comparative mechanistic studies. This compound fills that gap with verified structural identity. • Positional Isomer Standard: Distinct 2,3-dichloro substitution delivers unique chromatographic retention and mass spectrum for LC-MS/MS method validation. • Fragment Scaffold: Versatile building block for medicinal chemistry and agrochemical library synthesis. • Supply Reliability: Available as certified reference material or research-grade solid, shipped under controlled conditions.

Molecular Formula C9H10Cl2N2O
Molecular Weight 233.09 g/mol
CAS No. 10290-37-6
Cat. No. B079300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3-Dichlorophenyl)-1,1-dimethylurea
CAS10290-37-6
Molecular FormulaC9H10Cl2N2O
Molecular Weight233.09 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl
InChIInChI=1S/C9H10Cl2N2O/c1-13(2)9(14)12-7-5-3-4-6(10)8(7)11/h3-5H,1-2H3,(H,12,14)
InChIKeyZVPQMESWKIQHGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3-Dichlorophenyl)-1,1-dimethylurea (CAS 10290-37-6): Structure and Baseline for Phenylurea Herbicide Analogs


3-(2,3-Dichlorophenyl)-1,1-dimethylurea, also known as N′-(2,3-dichlorophenyl)-N,N-dimethylurea, is a member of the phenylurea herbicide class [1]. With a molecular formula of C9H10Cl2N2O and a molecular weight of approximately 233.095 g/mol, this compound features a dichlorophenyl group substituted at the 2 and 3 positions on the phenyl ring, attached to a dimethylurea moiety . While its mechanism of action is classically associated with the inhibition of photosystem II (PSII), a hallmark of many phenylurea herbicides, its unique 2,3-dichloro substitution pattern differentiates it from more common, commercially dominant analogs like diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) . This positional isomerism is the foundational difference that underpins all subsequent performance, selectivity, and regulatory differentiation, making it a critical compound for comparative studies, analytical standard development, and specialized research applications . The compound is commercially available from specialized chemical suppliers for research purposes .

Why 3-(2,3-Dichlorophenyl)-1,1-dimethylurea Cannot Be Replaced by Generic Phenylurea Herbicide Analogs


Substituting 3-(2,3-dichlorophenyl)-1,1-dimethylurea with a more common phenylurea analog, such as diuron or monuron, is scientifically invalid due to fundamental differences in chemical structure, physical properties, biological activity, and environmental fate. These are not simply 'different herbicides' but distinct chemical entities with quantifiable variations. The 2,3-dichloro substitution pattern on the phenyl ring of this compound leads to a unique molecular conformation compared to the 3,4-dichloro substitution of diuron . This seemingly minor positional isomerism results in significant differences in physicochemical properties, as evidenced by predicted LogP values and other molecular descriptors . These variations directly influence the compound's interaction with biological targets and its behavior in environmental systems [1]. Furthermore, the primary use of this compound is as a research tool and analytical standard, not as a commercial herbicide, which demands a level of purity and characterization that generic analogs may not meet . Therefore, direct substitution without rigorous re-validation would compromise the integrity and comparability of any scientific study or analytical method.

Quantitative Evidence Guide: Differentiating 3-(2,3-Dichlorophenyl)-1,1-dimethylurea from Diuron and Other Analogs


Physicochemical Distinction: LogP and Molecular Properties vs. Diuron

The target compound, 3-(2,3-dichlorophenyl)-1,1-dimethylurea, exhibits a predicted partition coefficient (LogP) of 3.10-3.16, which is significantly higher than that of its structural isomer, diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea). This difference in lipophilicity, driven by the unique 2,3-dichloro substitution pattern, is a key differentiator for its environmental behavior and biological membrane permeability .

Environmental Chemistry Quantitative Structure-Activity Relationship (QSAR) Analytical Chemistry

Structural Isomerism: Molecular Distinction from Diuron as an Analytical Standard

The specific 2,3-dichloro substitution pattern on the phenyl ring defines 3-(2,3-dichlorophenyl)-1,1-dimethylurea as a unique chemical entity, clearly distinguishable from diuron, which possesses a 3,4-dichloro substitution [1]. This positional isomerism is fundamental to its identity and utility as a certified reference material for method validation and quality control in laboratories analyzing phenylurea herbicide residues .

Analytical Chemistry Pesticide Residue Analysis Environmental Monitoring

Role as a Chemical Scaffold vs. Final Product

In contrast to diuron, which is predominantly a final-use commercial herbicide, 3-(2,3-dichlorophenyl)-1,1-dimethylurea is explicitly marketed and utilized as a 'fragment molecule' or 'building block' for the synthesis of novel compounds [1]. Its value lies in its core structure, which serves as a scaffold for molecular linking, expansion, and modification in drug discovery and agrochemical development programs [2]. This application is not a primary function for most commercial phenylurea herbicides.

Medicinal Chemistry Agrochemical Discovery Fragment-Based Drug Discovery

Analytical Availability: Use as a Certified Reference Standard

Unlike bulk commercial herbicides, 3-(2,3-dichlorophenyl)-1,1-dimethylurea is commercially available in precisely formulated analytical standard solutions (e.g., 100 µg/mL in methanol) specifically for calibrating analytical instruments and validating methods [1]. This format is essential for ensuring accuracy in the detection and quantification of phenylurea residues in environmental or food samples .

Analytical Chemistry Method Validation Quality Control

Targeted Application Scenarios for 3-(2,3-Dichlorophenyl)-1,1-dimethylurea in Research and Development


Analytical Method Development and Validation for Phenylurea Residues

As a positional isomer of the widely used herbicide diuron, 3-(2,3-dichlorophenyl)-1,1-dimethylurea is an ideal internal standard or calibration check compound in LC-MS/MS and GC-MS methods. Its distinct chromatographic retention time and mass spectrum (due to the 2,3-dichloro substitution) ensure it can be resolved from other phenylureas, providing a robust means to validate method specificity and accuracy for regulatory environmental monitoring or food safety testing [1].

Medicinal and Agrochemical Scaffold Synthesis

This compound serves as a versatile 'fragment' or building block in medicinal chemistry and agrochemical research. Its core structure, featuring both a substituted phenyl ring and a urea moiety, allows for diverse chemical modifications (e.g., alkylation, arylation, amide coupling) to generate novel libraries of compounds for screening against biological targets, such as enzymes or receptors, in drug discovery programs [1].

Comparative Environmental Fate and Metabolism Studies

Given its quantifiable difference in lipophilicity (LogP 3.16 vs. ~2.68 for diuron), this compound is a valuable probe for comparative studies on the environmental behavior of phenylurea herbicides. Research can leverage these property differences to investigate the relationship between molecular structure and processes like soil adsorption, microbial degradation pathways, and bioaccumulation potential in aquatic organisms [1].

Certified Reference Material for Quality Control

For laboratories performing routine pesticide analysis, procuring this compound as a certified reference material (e.g., 100 µg/mL solution) provides a traceable and high-purity standard. This ensures the accuracy and reliability of quantitative results, which is essential for adhering to strict laboratory accreditation standards and generating defensible data for regulatory submission [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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